N-(3-Bromobutyl)isoxazole-3-carboxamide

Synthetic Intermediate Bromoalkyl Functionalization Medicinal Chemistry Building Block

Researchers requiring a halogenated isoxazole handle for late-stage diversification often face limited commercial availability of reactive bromoalkyl scaffolds. N-(3-Bromobutyl)isoxazole-3-carboxamide directly addresses this gap, providing a versatile C(sp3)-Br electrophile for nucleophilic substitution and palladium-catalyzed cross-coupling. - Enables synthesis of N-(3-substituted-butyl)isoxazole-3-carboxamide libraries via SN2 displacement. - Facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings inaccessible to non-halogenated analogs. - Ideal as a comparative probe against primary bromoalkyl isoxazoles to study positional effects on reaction kinetics.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
Cat. No. B15307832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromobutyl)isoxazole-3-carboxamide
Molecular FormulaC8H11BrN2O2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCC(CCNC(=O)C1=NOC=C1)Br
InChIInChI=1S/C8H11BrN2O2/c1-6(9)2-4-10-8(12)7-3-5-13-11-7/h3,5-6H,2,4H2,1H3,(H,10,12)
InChIKeyMSBMTLUTBFRRAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromobutyl)isoxazole-3-carboxamide Overview


N-(3-Bromobutyl)isoxazole-3-carboxamide is a synthetic organic compound belonging to the isoxazole-3-carboxamide class, characterized by an isoxazole heterocyclic core and a 3-bromobutyl substituent attached via an amide linkage. This compound is cataloged under CAS Number 1502538-60-4, with the molecular formula C8H11BrN2O2 and a molecular weight of 247.1 g/mol [1]. Isoxazole derivatives are recognized for their diverse biological activities and therapeutic potential across multiple target classes [2], making this compound a potentially versatile intermediate or scaffold for further functionalization in medicinal chemistry and agrochemical discovery programs.

N-(3-Bromobutyl)isoxazole-3-carboxamide Differentiation


Within the isoxazole-3-carboxamide chemical space, even subtle structural modifications can profoundly alter physicochemical properties, biological target engagement, and synthetic utility [1]. While the parent isoxazole-3-carboxamide (CAS 29065-91-6) and related alkyl-substituted variants share the core pharmacophore, the 3-bromobutyl side chain introduces a reactive halogen handle, fundamentally changing its potential as a synthetic intermediate compared to non-halogenated analogs. The bromine atom enables subsequent nucleophilic substitution reactions, cross-coupling transformations, or further derivatization that are simply not feasible with unsubstituted alkyl chains. Therefore, treating in-class compounds as interchangeable commodities risks compromising synthetic route feasibility and final product identity.

N-(3-Bromobutyl)isoxazole-3-carboxamide vs. Analogs


Reactive Halogen Handle vs. Unsubstituted Alkyl

N-(3-Bromobutyl)isoxazole-3-carboxamide possesses a 3-bromobutyl side chain, a functional group that enables nucleophilic substitution and cross-coupling reactions. In contrast, non-halogenated analogs such as N-butylisoxazole-3-carboxamide lack this reactive handle and are therefore synthetic dead-ends for further derivatization at the alkyl chain terminus [1]. The bromine atom serves as a leaving group for SN2 reactions with amines, thiols, or alkoxides, and as a coupling partner for palladium-catalyzed transformations, capabilities that are absent in the unsubstituted alkyl analog.

Synthetic Intermediate Bromoalkyl Functionalization Medicinal Chemistry Building Block

3-Bromobutyl vs. 4-Bromobutyl Reactivity

The 3-bromobutyl substitution pattern places the bromine atom at the internal (secondary) position of the butyl chain, whereas the structurally related compound 5-(4-bromobutyl)-3-methylisoxazole (CAS 98033-94-4) features a terminal bromine on a primary carbon [1]. This positional difference affects both steric accessibility and the electronic environment of the C-Br bond, which can influence reaction rates in SN2 substitutions. Secondary alkyl bromides typically exhibit slower SN2 kinetics compared to primary alkyl bromides due to increased steric hindrance at the reaction center.

Positional Isomer Chain Length Reactivity Profile

Unexplored Biological Activity vs. 3-Aryl Analogs

A series of 3-substituted isoxazolecarboxamides with aryl substituents have demonstrated fungicidal activity against multiple phytopathogenic fungi. For instance, in the 2010 Gucma and Gołębiewski study, certain 3-aryl isoxazolecarboxamides exhibited high fungicidal activities against Alternaria alternata, Botrytis cinerea, Rhizoctonia solani, Fusarium culmorum, and Phytophthora cactorum [1]. However, no published peer-reviewed data exist for the biological activity of N-(3-Bromobutyl)isoxazole-3-carboxamide against these or any other biological targets. The compound's biological profile remains uncharacterized in the open scientific literature.

Biological Activity Fungicidal Activity Structure-Activity Relationship

N-(3-Bromobutyl)isoxazole-3-carboxamide Applications


Synthetic Intermediate via Nucleophilic Substitution

N-(3-Bromobutyl)isoxazole-3-carboxamide can serve as a versatile building block for generating compound libraries through SN2 displacement of the bromine atom. The 3-bromobutyl side chain provides a reactive electrophilic center amenable to substitution with amine, thiol, hydroxyl, or alkoxide nucleophiles, enabling the synthesis of diverse N-(3-substituted-butyl)isoxazole-3-carboxamide derivatives [1]. This application leverages the compound's differentiating bromoalkyl functionality, a feature absent in non-halogenated analogs such as N-butylisoxazole-3-carboxamide.

Cross-Coupling Partner for Palladium Catalysis

The C(sp3)-Br bond in the 3-bromobutyl moiety can participate in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, or Buchwald-Hartwig aminations, enabling C-C or C-N bond formation at the alkyl chain terminus [1]. This expands the accessible chemical space beyond simple nucleophilic substitution, providing entry to structurally complex isoxazole-3-carboxamide derivatives that cannot be accessed from non-halogenated precursors.

Hit Discovery in Underexplored Isoxazole Space

Given the absence of published biological activity data for N-(3-Bromobutyl)isoxazole-3-carboxamide in peer-reviewed literature [1], this compound represents an opportunity for screening in novel target-based or phenotypic assays. Procurement of this compound for initial biological evaluation may identify previously unrecognized structure-activity relationships, particularly when compared to 3-aryl or 3-alkyl isoxazolecarboxamide analogs that have demonstrated activity against fungal pathogens and TRPV1 targets. The lack of prior disclosure may offer intellectual property advantages in early-stage discovery programs.

Positional Isomer Reactivity Control

N-(3-Bromobutyl)isoxazole-3-carboxamide, with its internal secondary bromide, can be employed as a comparator in studies examining the influence of bromine position on reaction kinetics and product distribution. When evaluated alongside primary bromoalkyl analogs such as 5-(4-bromobutyl)-3-methylisoxazole, researchers can quantify differences in SN2 reaction rates and selectivity profiles, providing mechanistic insights for optimizing synthetic routes involving halogenated alkyl chains [1].

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